molecular formula C11H11ClFN3O4 B15151972 N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride

N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride

Cat. No.: B15151972
M. Wt: 303.67 g/mol
InChI Key: KZPBNWWJDKUBNU-UHFFFAOYSA-N
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Description

(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a chloro-substituted propylidene group and a fluoro-nitrophenyl carbamate moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Propylidene Intermediate: The starting material, 1-chloro-2-methylpropane, undergoes a dehydrohalogenation reaction to form the corresponding propylidene intermediate.

    Amination Reaction: The propylidene intermediate is then reacted with an amine, such as 4-fluoro-3-nitroaniline, under controlled conditions to form the desired carbamate compound.

Industrial Production Methods

In an industrial setting, the production of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

(E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate: shares similarities with other carbamate compounds, such as:

Uniqueness

The uniqueness of (E)-(1-chloro-2-methylpropylidene)amino N-(4-fluoro-3-nitrophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H11ClFN3O4

Molecular Weight

303.67 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(4-fluoro-3-nitrophenyl)carbamate

InChI

InChI=1S/C11H11ClFN3O4/c1-6(2)10(12)15-20-11(17)14-7-3-4-8(13)9(5-7)16(18)19/h3-6H,1-2H3,(H,14,17)

InChI Key

KZPBNWWJDKUBNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl

Origin of Product

United States

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